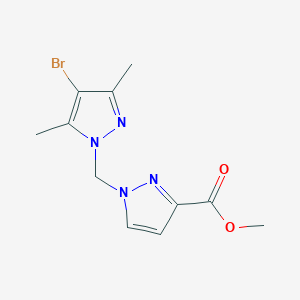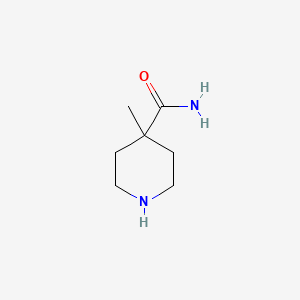
4-(4-aminophenyl)tetrahydro-2H-Pyran-4-ol
概要
説明
4-(4-aminophenyl)tetrahydro-2H-Pyran-4-ol is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It features a tetrahydropyran ring substituted with an aminophenyl group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)tetrahydro-2H-Pyran-4-ol can be achieved through several methods. One common approach involves the hydrogenation of 4-cyanophenyl tetrahydropyran, followed by the reduction of the nitrile group to an amine . Another method includes the use of 4-formylphenyl tetrahydropyran, which is then subjected to reductive amination to introduce the amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using catalysts such as palladium or platinum on carbon. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-(4-aminophenyl)tetrahydro-2H-Pyran-4-ol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Acyl chlorides, anhydrides
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines or alcohols
Substitution: Formation of amides or other derivatives
科学的研究の応用
4-(4-aminophenyl)tetrahydro-2H-Pyran-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
作用機序
The mechanism of action of 4-(4-aminophenyl)tetrahydro-2H-Pyran-4-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding . The compound’s hydroxyl group can participate in redox reactions, affecting cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
4-aminotetrahydropyran: Similar structure but lacks the phenyl group.
4-(aminomethyl)tetrahydro-2H-pyran-4-yl]methanol: Contains an additional hydroxyl group on the pyran ring.
Tetrahydro-2H-pyran-4-amine: Similar structure but lacks the phenyl group.
Uniqueness
4-(4-aminophenyl)tetrahydro-2H-Pyran-4-ol is unique due to the presence of both the aminophenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
4-(4-aminophenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQQPQYHWQLQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B3196984.png)





![tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B3197035.png)


![4-[(3-Butenyl)sulfonyl]phenylboronic acid](/img/structure/B3197065.png)



